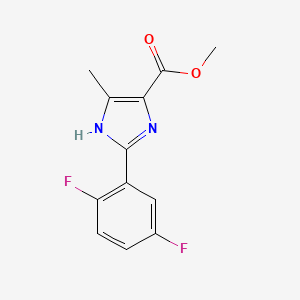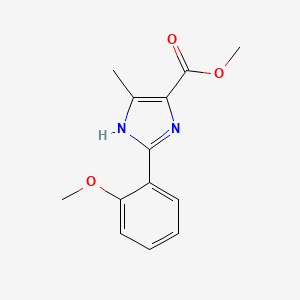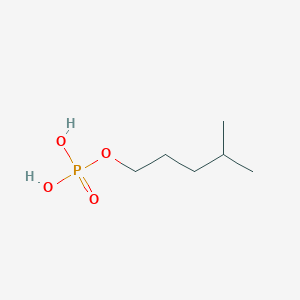
4-Methylpentyl dihydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylpentyl dihydrogen phosphate is an organic phosphate compound It consists of a 4-methylpentyl group attached to a dihydrogen phosphate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylpentyl dihydrogen phosphate typically involves the reaction of 4-methylpentanol with phosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
4-Methylpentanol+Phosphoric Acid→4-Methylpentyl Dihydrogen Phosphate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and specific reaction temperatures can further enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methylpentyl dihydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates and other oxidation products.
Reduction: Under specific conditions, it can be reduced to form different phosphoric derivatives.
Substitution: The dihydrogen phosphate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and alcohols can react with the phosphate group under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce various organophosphate compounds.
Applications De Recherche Scientifique
4-Methylpentyl dihydrogen phosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other phosphate compounds.
Biology: The compound can be used in studies involving phosphate metabolism and enzyme interactions.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of 4-Methylpentyl dihydrogen phosphate involves its interaction with molecular targets such as enzymes and proteins. The dihydrogen phosphate group can participate in phosphorylation reactions, which are crucial in many biological processes. The compound may also interact with cellular membranes and influence signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ammonium dihydrogen phosphate
- Diammonium hydrogen phosphate
- Sodium dihydrogen phosphate
Comparison
4-Methylpentyl dihydrogen phosphate is unique due to the presence of the 4-methylpentyl group, which imparts specific chemical and physical properties. Compared to other dihydrogen phosphate compounds, it may exhibit different solubility, reactivity, and biological activity profiles.
Propriétés
Formule moléculaire |
C6H15O4P |
|---|---|
Poids moléculaire |
182.15 g/mol |
Nom IUPAC |
4-methylpentyl dihydrogen phosphate |
InChI |
InChI=1S/C6H15O4P/c1-6(2)4-3-5-10-11(7,8)9/h6H,3-5H2,1-2H3,(H2,7,8,9) |
Clé InChI |
MILSXGPCQQLZIA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCOP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


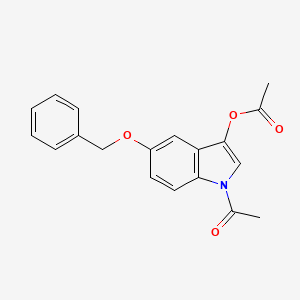
![4-Bromo-7-fluorobenzo[d][1,3]dioxole](/img/structure/B15335894.png)
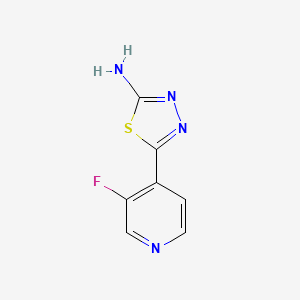
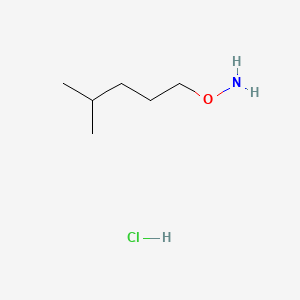
![2-Bromo-5-[(4-methylpiperidin-1-yl)sulfonyl]pyridine](/img/structure/B15335922.png)
![6-bromo-1,1a,3,7b-tetrahydro-2H-cyclopropa[c]quinolin-2-one](/img/structure/B15335926.png)
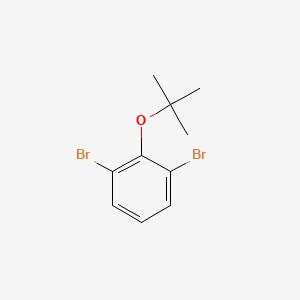
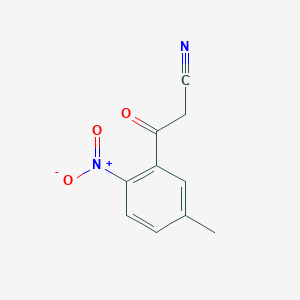
![Dibenzo[b,d]thiophen-3-yltrimethylsilane](/img/structure/B15335943.png)

